molecular formula C16H16FN5O3 B6482128 ethyl 2-[3-(4-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]butanoate CAS No. 863019-60-7

ethyl 2-[3-(4-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]butanoate

Cat. No.: B6482128
CAS No.: 863019-60-7
M. Wt: 345.33 g/mol
InChI Key: DSFNJUPVAOWDTM-UHFFFAOYSA-N
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Description

Key structural features include:

  • Core: A fused triazole-pyrimidine ring system with a 7-oxo group.
  • Substituents: A 4-fluorophenyl group at position 2. An ethyl butanoate ester at position 4.

Properties

IUPAC Name

ethyl 2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O3/c1-3-12(16(24)25-4-2)21-9-18-14-13(15(21)23)19-20-22(14)11-7-5-10(17)6-8-11/h5-9,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFNJUPVAOWDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

Triazolo[4,5-d]Pyrimidine Derivatives
Compound Name Substituents (Position) Key Modifications Reference
Target Compound 3-(4-Fluorophenyl), 6-(ethyl butanoate) Ethyl ester enhances lipophilicity
3-(4-Fluorophenyl)-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 3-(4-Fluorophenyl), 6-(4-methylbenzyl) Benzyl group increases steric bulk
2-[3-(4-Bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-cyclopentylacetamide 3-(4-Bromophenyl), 6-(N-cyclopentylacetamide) Bromine substitution; amide reduces lipophilicity

Key Findings :

  • Fluorophenyl vs. Bromophenyl : Bromine’s larger atomic radius may improve binding affinity in halogen-bonding interactions, while fluorine’s electronegativity enhances metabolic stability .
  • Ester vs. Amide : Ethyl esters (target compound) exhibit higher logP values than amides (e.g., ), favoring passive diffusion across membranes .
Thiazolo[4,5-d]Pyrimidine Hybrids (Fluconazole Derivatives)

describes thiazolo[4,5-d]pyrimidine-triazole hybrids with antifungal activity. Although their core differs (thiazole vs. triazole), substituent effects are instructive:

  • 4-Fluorophenyl derivatives (e.g., Compound III in ) show superior permeability compared to chlorophenyl or methoxyphenyl analogs.
  • Thioxo groups at position 2 enhance solubility but reduce membrane penetration .

Functional Group Variations

Compound Name Functional Group (Position 6) Impact on Properties
Target Compound Ethyl butanoate High lipophilicity (predicted logP ~3.5)
N-(2,4-Difluorophenyl)-2-[3-(4-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide Acetamide Lower logP (~2.8); improved hydrogen bonding

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